molecular formula C18H10Cl2F4N2O2 B3711812 N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B3711812
M. Wt: 433.2 g/mol
InChI Key: PYTIIDQXRVDHDD-UHFFFAOYSA-N
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Description

N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features multiple halogen substitutions, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as 4-chloro-3-(trifluoromethyl)phenyl isocyanate and 2-chloro-6-fluorophenyl derivatives . These intermediates are then subjected to cyclization reactions under controlled conditions to form the oxazole ring, followed by further functional group modifications to achieve the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. Safety measures are also critical due to the handling of reactive and potentially hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE is unique due to its combination of halogen substitutions and the presence of an oxazole ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2F4N2O2/c1-8-14(16(26-28-8)15-12(20)3-2-4-13(15)21)17(27)25-9-5-6-11(19)10(7-9)18(22,23)24/h2-7H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTIIDQXRVDHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

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